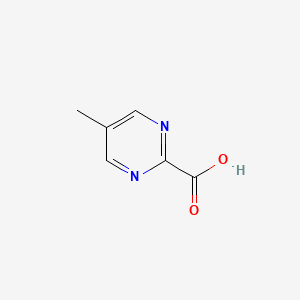

5-Methylpyrimidine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methylpyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-7-5(6(9)10)8-3-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADCKQUVPNDPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569324 | |

| Record name | 5-Methylpyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99420-75-4 | |

| Record name | 5-Methylpyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Methylpyrimidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methylpyrimidine-2-carboxylic acid (CAS No: 99420-75-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this guide leverages data from its close structural isomer, 2-Methylpyrimidine-5-carboxylic acid (CAS No: 5194-32-1), to provide estimated properties. This document outlines the methodologies for determining key physicochemical parameters, discusses the potential biological significance of pyrimidine derivatives, and presents a logical workflow for property characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including nucleobases and numerous therapeutic agents.[1][2] The strategic placement of substituents on the pyrimidine ring can significantly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. This compound, a member of this important class of compounds, holds potential as a building block in the synthesis of novel drug candidates. A thorough understanding of its physicochemical characteristics is paramount for its advancement in any drug development pipeline.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The following table summarizes the available and predicted physicochemical data for 2-Methylpyrimidine-5-carboxylic acid , which is used here as an analogue for this compound.

| Property | Value (for 2-Methylpyrimidine-5-carboxylic acid) | Reference |

| Molecular Formula | C₆H₆N₂O₂ | [3][4][5] |

| Molecular Weight | 138.12 g/mol | [3][4][5] |

| Melting Point | 203-205 °C | [3] |

| Boiling Point (Predicted) | 292.5 ± 13.0 °C | [3] |

| Water Solubility | Slightly soluble in water | [3] |

| pKa (Predicted) | 2.91 ± 0.10 | [3] |

| LogP (Predicted) | Not available | |

| Appearance | Solid | [4] |

Experimental Protocols

Accurate determination of physicochemical properties requires robust and well-defined experimental protocols. The following sections detail standard methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.[6][7][8][9]

Methodology: Capillary Method [6][7][8][9]

-

Sample Preparation: A small amount of the finely powdered and completely dry organic compound is packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil or a calibrated melting point apparatus).[6]

-

Heating: The heating bath is heated slowly and uniformly, with a heating rate of approximately 1-2°C per minute near the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance.[6]

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug candidates as it influences their absorption and distribution.[10][11]

Methodology: Shake-Flask Method [10]

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, or an organic solvent) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound at that specific temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter for predicting the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and receptor binding.[12][13][14][15][16]

Methodology: Potentiometric Titration [12][13][16]

-

Sample Preparation: A precisely weighed amount of the carboxylic acid is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[14]

Biological Activity and Relevance in Drug Development

While specific biological data for this compound is not extensively documented, the pyrimidine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][17][18][19][20] Derivatives of pyrimidine have been reported to exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: Many pyrimidine derivatives have been developed as potent anticancer agents, often by targeting key enzymes involved in cell proliferation and survival, such as kinases.[1][21][22]

-

Antimicrobial Activity: The pyrimidine nucleus is present in several antimicrobial drugs, and novel derivatives are continuously being explored for their antibacterial and antifungal properties.[18][20]

-

Anti-inflammatory Activity: Certain pyrimidine-containing compounds have demonstrated significant anti-inflammatory effects.[18]

-

Central Nervous System (CNS) Activity: The versatility of the pyrimidine ring has also been exploited in the development of drugs targeting the CNS.

The presence of a carboxylic acid group and a methyl group on the pyrimidine ring of this compound provides opportunities for further chemical modifications to optimize its biological activity and pharmacokinetic properties. The carboxylic acid moiety can participate in hydrogen bonding and salt formation, which can be crucial for receptor binding and improving solubility.

Signaling Pathways and Logical Relationships

Specific signaling pathways directly modulated by this compound have not been identified. However, pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, thereby modulating various signaling pathways.[17] For instance, many kinase inhibitors with a pyrimidine core function by competing with ATP for binding to the kinase domain, thus inhibiting downstream signaling cascades that are critical for cell growth and survival.

Diagram: General Physicochemical Property Assessment Workflow

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-Methylpyrimidine-5-carboxylic acid AldrichCPR 5194-32-1 [sigmaaldrich.com]

- 5. 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. scribd.com [scribd.com]

- 11. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 12. web.williams.edu [web.williams.edu]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. lifescienceglobal.com [lifescienceglobal.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. mdpi.com [mdpi.com]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Study Biological Activity of Some New Pyrimidine Heterocyclic Derivatives | Neuroquantology [neuroquantology.com]

- 21. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

5-Methylpyrimidine-2-carboxylic Acid: A Comprehensive Technical Guide to its Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs and derivatives of 5-methylpyrimidine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document details synthetic methodologies, biological activities, and structure-activity relationships (SAR), with a focus on their therapeutic potential. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate understanding.

Core Structure and Significance

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in drug discovery.[1][2][3][4][5][6] The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The substituent pattern of a methyl group at the 5-position and a carboxylic acid at the 2-position provides a unique template for the design of novel therapeutic agents.

Synthesis of this compound and its Analogs

The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. A common method involves the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule, such as an amidine, urea, or guanidine.[5] For instance, 2-substituted pyrimidines can be synthesized from the reaction of β-dicarbonyl compounds with amidines.[5]

A general and high-yielding procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[7] This method is particularly useful as it allows for the direct synthesis of pyrimidines without substitution at the 4-position.[7]

The synthesis of 5-methylpyrazine-2-carboxylic acid, a related heterocyclic carboxylic acid, has been described using methylglyoxal and o-phenylenediamine as starting materials, followed by cyclization, oxidation, and purification steps. While not a pyrimidine, the synthetic strategies for related azine carboxylic acids can often be adapted.

Representative Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[7]

This protocol describes a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Materials:

-

Methyl 3,3-dimethoxypropionate

-

Methyl formate

-

Sodium hydride

-

Amidinium salt (e.g., acetamidinium chloride)

-

Anhydrous diethyl ether

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

-

To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt.

-

-

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester:

-

To a solution of the prepared sodium salt (1.0 equivalent) in anhydrous DMF, add the desired amidinium salt (1.1 equivalents).

-

Stir the reaction mixture at 80 °C for 4 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

-

Biological Activities of Structural Analogs and Derivatives

Structural modifications of the this compound core have led to the discovery of compounds with a range of biological activities. These derivatives have been investigated as inhibitors of various enzymes and as potential therapeutic agents for different diseases.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and anti-inflammatory drugs.[8][9][10] Several pyrimidine-based compounds have been identified as DHODH inhibitors.[8][9] Structure-activity relationship (SAR) studies have shown that the pyrimidine ring and a carboxylic acid group are often crucial for potent inhibition.[8] Specifically, for a series of orotic acid and dihydroorotate analogs, a carboxylic acid at the 6-position was found to be essential for significant enzyme inhibition.[8] The 5-position of the pyrimidine ring has a steric limitation, with a methyl group being tolerated.[8]

Table 1: Inhibition of Dihydroorotate Dehydrogenase by Pyrimidine Derivatives

| Compound | R5-Substituent | R6-Substituent | Target Organism | Inhibition (Ki, µM) | Reference |

| D,L-5-trans-methyl DHO | trans-Methyl | Carboxylic Acid | Not Specified | 45 | [8] |

This table is populated with representative data from the literature to illustrate the type of information available. A comprehensive list would require a dedicated literature survey.

Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the role of DHODH.

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents.[1][2][3][4] Derivatives of pyrimidine-5-carbonitrile have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines.[11] Some of these compounds have shown potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[11]

SAR studies on a series of pyrimidine-5-carbonitrile derivatives revealed that the nature and position of substituents on an attached benzylidene moiety significantly influence their cytotoxic activity and VEGFR-2 inhibitory potential.[11] For example, di-nitro substitution at the 2,4-positions of the benzylidene ring resulted in the highest cytotoxic activity.[11]

Table 2: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives against HCT-116 and MCF-7 Cell Lines

| Compound | R-Substituent (on benzylidene) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |

| 9d | 4-Cl | 1.14 ± 0.08 | 2.06 ± 0.15 | 0.28 ± 0.02 | [11] |

| 11e | 2,4-di-NO2 | 2.18 ± 0.16 | 1.83 ± 0.11 | 0.15 ± 0.01 | [11] |

| 12b | 4-F | 4.31 ± 0.31 | 5.12 ± 0.39 | 0.45 ± 0.03 | [11] |

| 12d | 4-Cl | 3.89 ± 0.28 | 4.67 ± 0.35 | 0.39 ± 0.03 | [11] |

| Sorafenib | - | 4.58 ± 0.33 | 6.21 ± 0.47 | 0.09 ± 0.01 | [11] |

This table presents a selection of data from the cited literature.

The general workflow for the design and evaluation of these anticancer agents is depicted below.

Caption: Workflow for the development of pyrimidine-based anticancer agents.

Other Biological Activities

Derivatives of pyrimidine carboxylic acids and carboxamides have also been investigated as inhibitors of other enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and as Mnk2 inhibitors.[12][13][14] For instance, a library of pyrimidine-4-carboxamides was optimized to identify potent and selective NAPE-PLD inhibitors.[12][13] SAR studies revealed that specific substituents at the R1, R2, and R3 positions of the pyrimidine-4-carboxamide scaffold were crucial for high potency.[12]

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[6]

-

For DHODH inhibitors , a carboxylic acid group is often essential for activity, and there are steric constraints at the 5-position.[8]

-

In the case of pyrimidine-4-carboxamide NAPE-PLD inhibitors , conformational restriction of a flexible side chain and the introduction of specific polar groups led to a significant increase in potency.[13]

-

For anticancer pyrimidine-5-carbonitriles , electron-withdrawing groups on a benzylidene moiety generally enhance the cytotoxic activity.[11]

The logical relationship in a typical SAR study is illustrated in the following diagram.

Caption: Logical workflow of a structure-activity relationship study.

Conclusion

This compound and its structural analogs represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility and the diverse range of biological activities associated with the pyrimidine core make them attractive starting points for the development of novel therapeutics. Further exploration of the chemical space around this scaffold, guided by detailed SAR studies and a deeper understanding of their mechanisms of action, is likely to yield new drug candidates for a variety of diseases. This technical guide serves as a foundational resource for researchers in this exciting and evolving field.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Pyrimidine-Based Carboxylic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of pharmacologically active compounds. The incorporation of a carboxylic acid moiety onto this privileged core structure gives rise to pyrimidine-based carboxylic acids, a class of molecules with diverse and potent biological activities. This in-depth technical guide explores the multifaceted biological landscape of these compounds, offering a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial properties. This document provides researchers and drug development professionals with a detailed examination of their mechanisms of action, quantitative biological data, experimental protocols for their evaluation, and visualizations of relevant signaling pathways and workflows.

Anticancer Activity of Pyrimidine-Based Carboxylic Acids

Pyrimidine-based carboxylic acids have emerged as a significant class of anticancer agents, exhibiting their therapeutic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

A prominent mechanism of action is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[1][2] By blocking the ATP binding site of EGFR, these compounds can halt the downstream signaling cascade that promotes cell growth, proliferation, and survival.[1] Another critical target is the peptidyl-prolyl cis-trans isomerase Pin1, which is overexpressed in many human cancers and plays a crucial role in cell cycle regulation.[3] Inhibition of Pin1 by pyrimidine derivatives can lead to cell cycle arrest and apoptosis.[3] Furthermore, some pyrimidine-based carboxylic acids function as antimetabolites, interfering with the synthesis of nucleic acids, thereby leading to DNA damage and apoptosis in rapidly dividing cancer cells.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrimidine-based carboxylic acid derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile derivatives | HepG2 (Hepatocellular carcinoma) | 3.56 | [5] |

| A549 (Non-small cell lung cancer) | 5.85 | [5] | |

| MCF-7 (Breast cancer) | 7.68 | [5] | |

| Furo[2,3-d]pyrimidine derivatives | T-47D (Breast cancer) | 0.121 | [6] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | MCF-7 (Breast cancer) | 0.33 | [7] |

| HeLa (Cervical cancer) | 0.52 | [7] | |

| HepG2 (Hepatocellular carcinoma) | 3.09 | [7] | |

| Pyrimidine analog (Gemcitabine) | Tetrahymena thermophila | Varies with conditions | [8] |

| Pyrimidine analog (5-Fluorouracil) | Tetrahymena thermophila | Varies with conditions | [8] |

| Pyrimidine–sulfonamide hybrid | MGC-803 (Gastric cancer) | 0.363 | [9] |

| HCT-116 (Colon cancer) | >50 (non-toxic to normal cells) | [9] | |

| Pyrimidine derivatives | PC-3 (Prostate cancer) | 65.8 | [10] |

| HCT-116 (Colon cancer) | 58.2 | [10] |

Anti-inflammatory Activity of Pyrimidine-Based Carboxylic Acids

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine-based carboxylic acids have demonstrated significant anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] By inhibiting COX-2, these compounds can effectively reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12]

Quantitative Anti-inflammatory Activity Data

The table below presents the in vitro inhibitory activity of representative pyrimidine-based carboxylic acid derivatives against COX-1 and COX-2 enzymes, expressed as IC50 values.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine derivative L1 | >100 | 10.2 | >9.8 | [12] |

| Pyrimidine derivative L2 | 25.6 | 8.9 | 2.88 | [12] |

| Pyrimidine derivative 3 | 5.50 | 0.85 | 6.47 | [13] |

| Pyrimidine derivative 4a | 5.05 | 0.65 | 7.77 | [13] |

| Isonicotinate 5 | - | 1.42 (ROS inhibition) | - | [14] |

| Piperidine pyrimidine amide 9 | - | 1.1 (Lipoxygenase inhibition) | - | [15] |

Antimicrobial Activity of Pyrimidine-Based Carboxylic Acids

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine-based carboxylic acids have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[16][17] The mechanism of their antimicrobial action can involve the inhibition of essential microbial enzymes or interference with the synthesis of the cell wall or nucleic acids.[17]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrimidine-based carboxylic acid derivatives against various microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine-5-carboxylic acid hydroxamide metal complexes | Staphylococcus aureus | 6.25 - 12.5 | [18] |

| Escherichia coli | 12.5 - 25 | [18] | |

| Aspergillus niger | 25 - 50 | [18] | |

| Aspergillus flavus | 25 - 50 | [18] | |

| Pyrimidine derivative PYB01 | Methicillin-resistant Staphylococcus aureus | 168.4 µM (IC50) | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of pyrimidine-based carboxylic acids.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Pyrimidine-based carboxylic acid compounds

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-based carboxylic acid compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This protocol describes a method to determine the inhibitory activity of pyrimidine-based carboxylic acids on COX-1 and COX-2 enzymes using a commercial inhibitor screening kit.

Materials:

-

Pyrimidine-based carboxylic acid compounds

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Assay buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of the pyrimidine-based carboxylic acid compounds.

-

Enzyme Reaction: To each well of a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Detection: Stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength for the probe used.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control without an inhibitor. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Pyrimidine-based carboxylic acid compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Compound Dilution: Perform a serial two-fold dilution of the pyrimidine-based carboxylic acid compounds in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Enzyme Inhibition: Pin1 Assay

This protocol outlines a general procedure for a fluorimetric Pin1 activity assay using a commercially available kit.

Materials:

-

Pyrimidine-based carboxylic acid compounds

-

Recombinant human Pin1 enzyme

-

Fluorogenic Pin1 substrate

-

Assay buffer

-

Pin1 developer solution

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all kit components according to the manufacturer's protocol.

-

Compound and Enzyme Incubation: In the wells of a black microplate, add the assay buffer, Pin1 enzyme, and the test compounds at various concentrations. Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition: Add the fluorogenic Pin1 substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature, protected from light, for 60-120 minutes.

-

Signal Development: Add the Pin1 developer solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).

-

Data Analysis: Calculate the percentage of Pin1 inhibition for each compound concentration relative to the control without an inhibitor. Determine the IC50 values from a dose-response curve.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and experimental designs.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of pyrimidine-based carboxylic acids.

EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based carboxylic acids can act as inhibitors of this pathway.

Conclusion

Pyrimidine-based carboxylic acids represent a highly versatile and promising class of compounds in the field of drug discovery. Their diverse biological activities, spanning anticancer, anti-inflammatory, and antimicrobial applications, underscore their therapeutic potential. This technical guide provides a foundational resource for researchers, offering detailed insights into the evaluation and mechanisms of these compounds. The provided experimental protocols and visual representations of key biological pathways and workflows are intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships of pyrimidine-based carboxylic acids will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

5-Methylpyrimidine-2-carboxylic Acid: A Prospective Technical Guide for Fragment-Based Drug Discovery

Disclaimer: This technical guide explores the potential application of 5-Methylpyrimidine-2-carboxylic acid in fragment-based drug discovery (FBDD) from a theoretical and prospective standpoint. To date, there is a lack of specific published experimental data demonstrating its use as a fragment in screening campaigns. The methodologies and potential outcomes described herein are based on established principles of FBDD and data from analogous pyrimidine-containing fragments.

Introduction: The Role of Privileged Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, focusing on the identification of low-molecular-weight ligands ("fragments") that bind to biological targets with high ligand efficiency.[1] These initial hits serve as starting points for the development of more potent and selective drug candidates. Within this paradigm, "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets – are of significant interest. The pyrimidine ring is a quintessential example of such a scaffold, being a core component of numerous natural molecules and approved drugs.[2] Its prevalence underscores its ability to engage in favorable interactions within protein binding sites.[3]

This guide focuses on the prospective use of this compound as a fragment in FBDD. We will explore its physicochemical properties, potential synthesis, hypothetical screening workflows, and strategies for hit-to-lead development, drawing upon the wealth of knowledge surrounding pyrimidine derivatives in drug discovery.[4]

Physicochemical Properties of this compound

The suitability of a molecule as a fragment is heavily dependent on its physicochemical properties, which are often assessed against the "Rule of Three".[5] These guidelines suggest that fragments should ideally have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated logP (cLogP) of less than 3. The properties of this compound align well with these criteria, making it an attractive candidate for inclusion in a fragment library.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | N/A |

| Molecular Weight | 138.12 g/mol | [6] |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

| Calculated logP (cLogP) | ~0.1 - 0.5 | [6] |

| Polar Surface Area (PSA) | 63.1 Ų | [6] |

The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the pyrimidine nitrogens and carboxylic acid oxygens) suggests that this compound has the potential to form a network of interactions within a protein binding site. The carboxylic acid moiety, in particular, is a common feature in fragments, as it can participate in key salt-bridge and hydrogen-bonding interactions.[7]

Synthesis of this compound for Fragment Libraries

The availability of a robust and scalable synthetic route is crucial for the inclusion of any compound in a fragment library. While a specific, detailed synthesis for this compound for FBDD purposes is not extensively documented, general methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters have been reported.[8] A plausible synthetic approach could involve the condensation of an appropriate amidine with a three-carbon building block, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

A general synthetic scheme is outlined below:

Caption: General synthetic route to this compound.

Hypothetical Fragment Screening Workflow

The identification of fragments that bind to a target protein is the first critical step in an FBDD campaign. This is typically achieved using sensitive biophysical techniques capable of detecting weak binding events. A hypothetical workflow for screening this compound is presented below.

Caption: A hypothetical workflow for an FBDD campaign.

Experimental Protocols for Fragment Screening

Detailed methodologies are essential for the successful execution of an FBDD project. Below are generalized protocols for key experimental techniques that could be employed to screen and characterize the binding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for fragment screening as it can directly observe the binding of a fragment to the target protein.[9] Protein-observed 2D ¹H-¹⁵N HSQC experiments are a robust method for detecting binding and mapping the interaction site.[10]

Protocol for ¹H-¹⁵N HSQC Screening:

-

Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling. The final protein concentration for the NMR experiment should be in the range of 25-100 µM in a suitable deuterated buffer.

-

Fragment Library Preparation: Prepare a stock solution of this compound and other fragments in a deuterated solvent (e.g., d6-DMSO). Fragments can be screened individually or in cocktails.

-

NMR Data Acquisition: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Subsequently, acquire spectra after the addition of the fragment(s) at a concentration typically 10-100 times that of the protein.

-

Data Analysis: Compare the spectra of the protein with and without the fragment. Significant chemical shift perturbations (CSPs) or line broadening of specific protein resonances indicate binding. The binding site can be mapped if the protein's resonance assignments are known.

-

Affinity Determination: Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at varying fragment concentrations to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that can be used for both primary screening and detailed kinetic analysis of fragment binding.[1][11]

Protocol for SPR Screening:

-

Surface Preparation: Immobilize the target protein onto a sensor chip surface. A reference channel with an irrelevant protein or a deactivated surface should be included to subtract non-specific binding.[12]

-

Fragment Injection: Prepare solutions of this compound and other fragments in a suitable running buffer, typically containing a small percentage of DMSO to aid solubility. Inject the fragment solutions over the sensor and reference surfaces.

-

Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time. A significant increase in the signal in the target channel relative to the reference channel indicates binding.

-

Data Analysis: Analyze the sensorgrams to identify binding events. Hits are typically identified based on a response threshold.

-

Kinetic Analysis: For confirmed hits, perform a full kinetic analysis by injecting a series of fragment concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[13]

Protocol for Crystallographic Fragment Screening:

-

Protein Crystallization: Grow high-quality crystals of the target protein that are suitable for X-ray diffraction.

-

Fragment Soaking: Prepare a solution of this compound in a cryo-protectant solution. Transfer the protein crystals into this solution and allow them to soak for a defined period (typically hours to days).

-

Data Collection: Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[14]

-

Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the electron density maps to identify the presence and binding mode of the fragment in the protein's active site. The interactions between the fragment and the protein can then be analyzed in detail.

Predicted Binding Modes and Structure-Activity Relationships (SAR)

Without experimental data, the binding mode of this compound can only be predicted. Based on its structure, it is likely to engage in key interactions through its pyrimidine ring and carboxylic acid group. The pyrimidine nitrogens can act as hydrogen bond acceptors, while the carboxylic acid can form hydrogen bonds and salt bridges with complementary residues in a binding pocket.[15]

A hypothetical binding mode is depicted below:

Caption: Predicted interactions of this compound.

Once a binding mode is established, a structure-activity relationship (SAR) study can be initiated to improve the fragment's affinity and selectivity. This involves systematically modifying the fragment's structure and assessing the impact on binding. For this compound, key modifications could include:

-

Methyl Group: Exploring the effect of replacing the methyl group with other small alkyl or polar groups to probe the hydrophobic pocket.

-

Pyrimidine Ring: Investigating the impact of adding substituents at other positions on the pyrimidine ring to form additional interactions.

-

Carboxylic Acid: Replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole) to modulate pKa and binding interactions.

Conclusion

While direct experimental evidence for the use of this compound in FBDD is currently unavailable, its physicochemical properties and structural features make it a compelling candidate for inclusion in fragment screening libraries. The pyrimidine core is a well-validated privileged scaffold in drug discovery, and the carboxylic acid moiety provides a strong anchoring point for binding to a variety of protein targets. The hypothetical workflows and experimental protocols outlined in this guide provide a roadmap for how this fragment could be effectively utilized in an FBDD campaign. Future experimental studies are warranted to validate the potential of this compound as a valuable starting point for the development of novel therapeutics.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.stanford.edu [med.stanford.edu]

- 6. 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | CID 13670875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular docking, binding mode analysis, molecular dynamics, and prediction of ADMET/toxicity properties of selective potential antiviral agents against SARS-CoV-2 main protease: an effort toward drug repurposing to combat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

Metabolic Pathways of Pyrimidine Carboxylic Acids: A Technical Guide

This technical guide provides a comprehensive overview of the core metabolic pathways involving pyrimidine carboxylic acids, with a particular focus on orotic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the biosynthesis, degradation, and physiological roles of these important metabolic intermediates. The guide details the key enzymatic steps, presents quantitative data, and outlines relevant experimental protocols.

De Novo Pyrimidine Biosynthesis: The Orotic Acid Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for DNA, RNA, and various cofactors. Orotic acid is a key intermediate in this pathway, which is highly conserved across many species. The initial steps of this pathway occur in the cytoplasm, while the later steps take place in the mitochondria and then back in the cytoplasm.

The pathway begins with bicarbonate and the amide nitrogen from glutamine, which are used to synthesize carbamoyl phosphate in a reaction catalyzed by carbamoyl phosphate synthetase II (CPSII). Aspartate transcarbamoylase (ATCase) then catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate. Dihydroorotase (DHO) cyclizes this intermediate to form dihydroorotate.

The fourth step, the oxidation of dihydroorotate to orotic acid, is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This is a crucial step, as it links pyrimidine biosynthesis to the electron transport chain. Orotic acid is then transported out of the mitochondria and converted to orotidine 5'-monophosphate (OMP) by the enzyme UMP synthase. UMP synthase is a bifunctional enzyme with two catalytic activities: orotate phosphoribosyltransferase (OPRT) and OMP decarboxylase (ODC). The OPRT domain catalyzes the transfer of a ribose-5-phosphate group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid, forming OMP. The ODC domain then decarboxylates OMP to yield uridine 5'-monophosphate (UMP), the first pyrimidine nucleotide produced in this pathway. UMP can then be phosphorylated to form UTP and CTP, which are required for nucleic acid synthesis.

The pathway is tightly regulated, primarily at the level of CPSII, which is allosterically activated by ATP and PRPP and inhibited by UTP.

Caption: De novo pyrimidine biosynthesis pathway highlighting the formation of orotic acid.

Quantitative Data for Key Enzymes

The following table summarizes kinetic parameters for some of the key enzymes in the de novo pyrimidine biosynthesis pathway. These values can vary depending on the species and experimental conditions.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |

| Aspartate Transcarbamoylase | Aspartate | 5000 - 10000 | ~1700 | E. coli |

| Carbamoyl Phosphate | 20 - 150 | - | E. coli | |

| Dihydroorotate Dehydrogenase | Dihydroorotate | 1 - 10 | ~100 | Human |

| Orotate Phosphoribosyltransferase | Orotic Acid | 2 - 20 | ~5 | Human |

| PRPP | 5 - 25 | - | Human | |

| OMP Decarboxylase | Orotidine 5'-monophosphate | 1 - 5 | ~0.02 | Human |

Experimental Protocol: Assay of Orotate Phosphoribosyltransferase (OPRT) Activity

This protocol describes a spectrophotometric assay for measuring the activity of the OPRT domain of UMP synthase. The assay is based on the change in absorbance that occurs when orotic acid is converted to OMP.

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

MgCl₂ (5 mM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) (0.5 mM)

-

Orotic acid (0.1 mM)

-

Purified UMP synthase or cell lysate containing the enzyme

-

Spectrophotometer capable of reading at 295 nm

-

Quartz cuvettes

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and PRPP in a quartz cuvette.

-

Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding orotic acid to the cuvette.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 295 nm for 5-10 minutes. The molar extinction coefficient for the conversion of orotic acid to OMP at this wavelength is approximately 3.94 mM⁻¹cm⁻¹.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

One unit of OPRT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of OMP per minute under the specified conditions.

Pyrimidine Catabolism

The degradation of pyrimidines is also a critical metabolic process that prevents the accumulation of these compounds and recycles their breakdown products. The catabolic pathway for uracil and thymine involves a series of reduction and hydrolysis reactions.

The pathway begins with the reduction of uracil and thymine to dihydrouracil and dihydrothymine, respectively, by the enzyme dihydropyrimidine dehydrogenase (DPD). Dihydropyrimidinase then hydrolyzes the dihydropyrimidines to their corresponding N-carbamoyl-β-amino acids (N-carbamoyl-β-alanine from dihydrouracil and N-carbamoyl-β-aminoisobutyrate from dihydrothymine). Finally, β-ureidopropionase cleaves the N-carbamoyl-β-amino acids to produce β-alanine and β-aminoisobutyrate, along with ammonia and carbon dioxide.

Deficiencies in the enzymes of this pathway can lead to inherited metabolic disorders such as dihydropyrimidine dehydrogenase deficiency, which can cause severe toxicity in patients treated with fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil.

Caption: The catabolic pathway of pyrimidines.

Clinical Relevance: Orotic Aciduria

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the enzyme UMP synthase. This deficiency leads to the accumulation and excretion of large amounts of orotic acid in the urine. The clinical manifestations of orotic aciduria include megaloblastic anemia, growth retardation, and neurological abnormalities. The buildup of orotic acid is due to the block in its conversion to OMP, which also leads to a deficiency in pyrimidine nucleotides.

Treatment for orotic aciduria involves the administration of uridine, which can be converted to UMP by the salvage pathway enzyme uridine kinase. This bypasses the enzymatic block and provides a source of pyrimidine nucleotides, which in turn helps to alleviate the symptoms. The supplemented uridine is also converted to UTP, which acts as a feedback inhibitor of CPSII, thereby reducing the de novo synthesis of orotic acid.

CAS number and IUPAC name for 5-Methylpyrimidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 99420-75-4 IUPAC Name: 5-Methylpyrimidine-2-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a potential synthetic route, and outlines general analytical methodologies.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of approximately 138.13 g/mol . A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 99420-75-4 | N/A |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₆H₆N₂O₂ | N/A |

| Molecular Weight | 138.13 g/mol | N/A |

| Physical Form | Solid | N/A |

| Purity | Typically ≥97% | N/A |

Synthesis

Conceptual Synthetic Workflow:

Caption: A potential synthetic pathway to this compound.

Analytical Characterization

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are crucial for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not publicly available, general characteristics for carboxylic acids can be expected. The carboxylic acid proton (–COOH) typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum, often above 10 ppm. The methyl protons (–CH₃) would likely appear as a singlet in the aliphatic region, and the pyrimidine ring protons would have characteristic shifts in the aromatic region.

High-Performance Liquid Chromatography (HPLC)

A general protocol for the analysis of pyrimidine derivatives by reversed-phase HPLC can be employed. The separation is typically achieved using a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3]

General HPLC Workflow for Purity Analysis:

Caption: A typical workflow for the HPLC analysis of pyrimidine derivatives.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. Pyrimidine derivatives, as a class of compounds, are known to play crucial roles in various biological processes and are scaffolds for many therapeutic agents, including antiviral and anticancer drugs.[4] The de novo pyrimidine synthesis pathway is a key metabolic route in cells, and its components are often targets for drug development.[5] However, the specific role, if any, of this compound in these or other pathways has not been reported. Further research is required to elucidate its biological function.

Conclusion

This compound is a readily identifiable compound with a defined chemical structure. While a specific, detailed synthesis protocol is not widely published, established methods for related compounds provide a clear path for its preparation. Standard analytical techniques can be used for its characterization. The biological activity and its potential role in signaling pathways remain an area for future investigation, making it an interesting candidate for screening in drug discovery programs.

References

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 5-Methylpyrimidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The substitution pattern on the pyrimidine ring significantly influences the molecule's physical, chemical, and biological properties. 5-Methylpyrimidine-2-carboxylic acid, with its methyl and carboxylic acid functionalities, presents a unique profile that warrants detailed investigation for potential applications in drug discovery.

The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate, bioavailability, and the feasibility of formulation development. Similarly, the chemical stability of an API is a critical quality attribute that determines its shelf-life, storage conditions, and potential degradation pathways that could lead to loss of potency or the formation of toxic impurities.

This guide serves as a practical resource for scientists to systematically evaluate the solubility and stability of this compound.

Solubility Profile

The solubility of a compound is a measure of the maximum amount of that compound that can dissolve in a given solvent at a specific temperature. For preclinical and formulation development, understanding solubility in both aqueous and organic solvents is essential.

Experimental Protocols for Solubility Determination

Two common methods for determining solubility are the thermodynamic (shake-flask) method and the kinetic solubility assay.

2.1.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[1][2][3]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

2.1.2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate the solubility of compounds from a DMSO stock solution.[4][7]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Add a small volume of each dilution to a larger volume of aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[7]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

-

Quantification (Optional): Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or UV-Vis spectroscopy.

Data Presentation

Quantitative solubility data should be summarized in a clear and organized table.

Table 1: Hypothetical Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Water | 25 | Data to be determined |

| Water | 37 | Data to be determined |

| PBS (pH 7.4) | 25 | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined |

| 0.1 M HCl | 25 | Data to be determined |

| 0.1 M NaOH | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| DMSO | 25 | Data to be determined |

Note: The data in this table is for illustrative purposes only and needs to be determined experimentally.

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[8]

Experimental Protocols for Stability Assessment

3.1.1. Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing.[8][9]

Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media. If the compound has poor aqueous solubility, a co-solvent like acetonitrile or methanol can be used.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C).[8]

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C).[8]

-

Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) and humid heat (e.g., 80°C / 75% RH).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[5][10] A photodiode array (PDA) detector can be used to assess peak purity.

-

Data Reporting: Report the percentage of degradation and the relative retention times of any degradation products.

3.1.2. Photostability Testing

Photostability testing is conducted according to ICH Q1B guidelines to evaluate the effect of light exposure.[11][12][13][14][15]

Protocol:

-

Sample Preparation: Expose the solid this compound and a solution of the compound in a chemically inert solvent to a light source.

-

Light Source: Use a light source that produces a combination of visible and UV light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[15]

-

Control Sample: A dark control, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

-

Analysis: After the exposure period, analyze the samples and the dark control using a stability-indicating HPLC method.

-

Evaluation: Compare the results of the exposed samples to the dark control to determine the extent of photodegradation.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways under stress conditions may include:

-

Decarboxylation: The carboxylic acid group may be susceptible to removal, especially under thermal stress.

-

Hydrolysis: While the pyrimidine ring is generally stable, extreme pH and temperature conditions could lead to ring opening.

-

Oxidation: The pyrimidine ring and the methyl group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

-

Photodegradation: UV light can induce various reactions in heterocyclic rings, including dimerization or rearrangement.[16]

Data Presentation

The results of the forced degradation studies should be presented in a tabular format.

Table 2: Hypothetical Forced Degradation of this compound

| Stress Condition | Time (hours) | % Assay of Parent | % Degradation | Number of Degradants |

| 0.1 M HCl, 60°C | 24 | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH, 60°C | 24 | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂, RT | 24 | Data to be determined | Data to be determined | Data to be determined |

| 80°C Dry Heat | 48 | Data to be determined | Data to be determined | Data to be determined |

| Photostability (ICH Q1B) | - | Data to be determined | Data to be determined | Data to be determined |

Note: The data in this table is for illustrative purposes only and needs to be determined experimentally. RT = Room Temperature.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. Although specific experimental data for this compound is currently limited in the public domain, the detailed protocols and methodologies presented herein will enable researchers and drug development professionals to generate the necessary data to support its progression. A thorough understanding of these fundamental physicochemical properties is a prerequisite for successful formulation development and for ensuring the safety and efficacy of any potential new drug candidate. The provided workflows and data table templates offer a structured approach to these critical characterization studies.

References

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. enamine.net [enamine.net]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 13. jordilabs.com [jordilabs.com]

- 14. m.youtube.com [m.youtube.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Synthesis of Pyrimidine Carboxylic Acids

For researchers, scientists, and professionals in drug development, understanding the foundational synthetic routes to key heterocyclic scaffolds is paramount. Pyrimidine carboxylic acids represent a critical class of compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules. This technical guide delves into the core historical methods for the synthesis of pyrimidine carboxylic acids, providing detailed experimental protocols, quantitative data, and logical diagrams to illuminate these seminal reactions.

The Pinner Synthesis: A Versatile Approach to Pyrimidine-5-carboxylic Acid Esters

The Pinner synthesis, first reported in the late 19th century, is a cornerstone in pyrimidine chemistry. It traditionally involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] By employing a 1,3-dicarbonyl compound bearing a carboxylate group or a precursor, this method can be adapted for the synthesis of pyrimidine-5-carboxylic acid derivatives. A significant historical method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters.[2][3] This approach is notable for producing pyrimidines without substitution at the 4-position.[2]

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[3]

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt as a stable solid.

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

-

To a solution of the prepared sodium salt (1.0 equivalent) in anhydrous dimethylformamide (DMF), the desired amidinium salt (1.1 equivalents) is added.

-

The reaction mixture is heated to 100 °C under a nitrogen atmosphere for 1 hour.

-

After cooling to room temperature, water is added to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried under vacuum. If the product does not precipitate, it is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Quantitative Data: Pinner Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[3]

| Amidinium Salt (R group) | Yield (%) |

| Methyl | 75 |

| Ethyl | 72 |

| n-Propyl | 70 |

| Isopropyl | 65 |

| Phenyl | 85 |

| 4-Chlorophenyl | 82 |

| 4-Methoxyphenyl | 88 |

Pinner Synthesis Workflow

References

Unveiling Therapeutic Avenues: A Technical Guide to 5-Methylpyrimidine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of 5-Methylpyrimidine-2-carboxylic acid derivatives. The pyrimidine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities. This document summarizes the current understanding of their potential therapeutic targets, presents key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this promising area.

Potential Therapeutic Targets